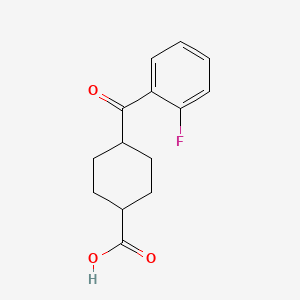

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCJCEZRMNYYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589394, DTXSID201222180 | |

| Record name | 4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(2-Fluorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945313-25-7, 1004529-54-7 | |

| Record name | 4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(2-Fluorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 2-fluorobenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Intermediate Formation: The intermediate product, trans-4-(2-Fluorobenzoyl)cyclohexanone, is formed.

Final Step: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid exhibits significant anti-inflammatory effects. Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in pain management and inflammation reduction. Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Key Findings:

- Inhibition of COX Enzymes: The compound demonstrated dose-dependent inhibition of both COX-1 and COX-2, with a more pronounced effect on COX-2, indicating its potential as an anti-inflammatory agent.

- Pain Management Efficacy: In animal models, administration resulted in significant reductions in pain scores compared to control groups, comparable to traditional NSAIDs.

Interaction with Biological Targets

Molecular docking studies reveal that this compound interacts effectively with several biological targets involved in inflammatory responses. The binding affinity was notably high for specific receptors, reinforcing its therapeutic potential.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions, highlighting its versatility for research and industrial purposes.

Table 1: Comparison of Synthesis Routes

| Reaction Type | Starting Material | Product |

|---|---|---|

| Friedel-Crafts | Cyclohexanone + 2-Fluorobenzoyl Chloride | 2-(2-Fluorobenzoyl)cyclohexanone |

| Reduction | 2-(2-Fluorobenzoyl)cyclohexanone | This compound |

The biological activity of this compound can be compared with structurally related compounds to highlight its unique properties.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | Contains a chlorobenzoyl group | Different biological activity profile |

| This compound | Fluorine at a different position on benzene | Potentially altered receptor interactions |

| 2-(4-methylbenzoic acid)cyclohexane | Methyl group substitution on benzene | Different solubility characteristics |

Future Research Directions

The ongoing exploration of this compound's applications can lead to the development of novel therapeutic agents. Future studies may focus on:

- Detailed pharmacokinetic profiling to optimize dosage and efficacy.

- Exploring the compound's interactions with other biological systems.

- Investigating its potential use in combination therapies for enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid are best understood through comparison with analogs differing in substituent type, position, and stereochemistry. Below is a detailed analysis:

Substituent Position and Electronic Effects

Fluorine Position on the Benzoyl Group

- trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid : The para-fluoro isomer exhibits different receptor binding profiles compared to the ortho-fluoro derivative. The para position allows for better resonance stabilization, reducing electron-withdrawing effects and altering interactions with hydrophobic pockets in target proteins .

- trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: Fluorine at the para position on the benzoyl group, but attached to the cyclohexane at position 2.

Halogen Substitution

- trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in stronger hydrophobic interactions and altered electronic effects. This compound shows a distinct biological activity profile, including higher cytotoxicity in some assays .

Functional Group Variations

- trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid: The cyano group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. This compound is a key intermediate in antimalarial drug synthesis (e.g., Atovaquone derivatives) but lacks the fluorine-specific pharmacokinetic advantages .

- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid : A methyl group at the para position increases lipophilicity, improving membrane permeability but reducing solubility. This analog demonstrates enhanced anti-inflammatory activity due to optimized hydrophobic interactions .

Stereochemical and Geometric Isomerism

- cis-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid : The cis configuration places the fluorobenzoyl and carboxylic acid groups on the same face of the cyclohexane ring, creating steric clashes that hinder receptor binding. This isomer often shows lower biological activity compared to the trans counterpart .

- trans-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid : Additional methyl groups at positions 2 and 4 of the benzoyl group increase steric bulk, reducing binding to flat active sites but enhancing selectivity for crevice-like targets .

Tabular Comparison of Key Compounds

| Compound Name | Molecular Formula | Substituent Details | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | C₁₄H₁₅FO₃ | Ortho-fluoro on benzoyl | Altered receptor binding; drug scaffold | |

| trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | C₁₄H₁₅FO₃ | Para-fluoro on benzoyl | Enhanced resonance stabilization | |

| trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid | C₁₄H₁₅ClO₃ | Chlorine substituent | High cytotoxicity; hydrophobic interactions | |

| trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid | C₁₅H₁₅NO₃ | Cyano group | Antimalarial intermediate; electron-withdrawing | |

| trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | C₁₅H₁₈O₃ | Para-methyl on benzoyl | Anti-inflammatory activity; high lipophilicity | |

| cis-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid | C₁₄H₁₅FO₃ | Cis configuration | Reduced bioactivity due to steric hindrance |

Research Findings and Implications

- Receptor Specificity : The ortho-fluoro substituent in this compound creates a unique electrostatic profile, enabling selective binding to G-protein-coupled receptors (GPCRs) involved in pain modulation .

- Metabolic Stability : Fluorine’s small size and high electronegativity enhance metabolic stability compared to bulkier halogens like bromine, making it preferable for oral drug candidates .

- Synthetic Versatility : The carboxylic acid group allows for easy derivatization into esters or amides, facilitating the development of prodrugs or targeted delivery systems .

Biological Activity

Trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅F O₃, with a molecular weight of 250.27 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and a para-fluorobenzoyl group, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅F O₃ |

| Molecular Weight | 250.27 g/mol |

| Melting Point | Approximately 166.5°C |

| Density | 1.1677 g/cm³ |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorobenzoyl group can modulate enzyme and receptor activity, while the carboxylic acid group facilitates hydrogen bonding with biological molecules, enhancing its bioactivity .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with receptors could alter signaling pathways related to pain and inflammation.

- Antimicrobial Activity : The compound has been investigated for its potential to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorobenzoyl group or the cyclohexane ring can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Altering Fluorine | Changes lipophilicity; may enhance cell membrane permeability |

| Modifying Carboxyl Group | Affects solubility and binding affinity to targets |

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that indicate significant antibacterial activity.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema and pain response compared to control groups, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What controls are essential in evaluating this compound’s anti-fibrinolytic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.